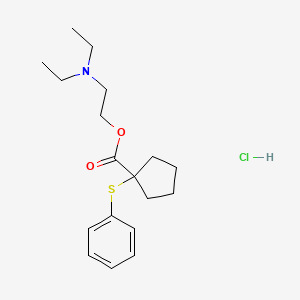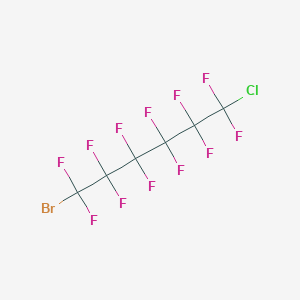
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- is a halogenated alkane with the molecular formula C6H2BrClF12. This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- typically involves the halogenation of hexane derivatives. One common method is the stepwise halogenation of hexane, where each halogen is introduced sequentially under controlled conditions. For example, fluorination can be achieved using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF3) at elevated temperatures. Bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced halogenation techniques, such as photochemical halogenation, can also be employed to achieve high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are typical reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Alcohols, ethers, and other substituted derivatives.
Elimination: Alkenes and dienes.
Reduction: Alkanes and partially halogenated alkanes.
Applications De Recherche Scientifique
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce multiple halogen atoms into organic molecules.
Biology: Employed in studies involving halogenated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in the development of halogenated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms can enhance the compound’s ability to form strong halogen bonds with other molecules, influencing its reactivity and binding affinity. These interactions can affect enzymatic activity, protein folding, and membrane permeability, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-6-chlorohexane: A simpler halogenated hexane with only bromine and chlorine atoms.
1,1,2,2-Tetrafluoroethane: A fluorinated alkane with fewer fluorine atoms.
1-Chloro-6-bromohexane: Another halogenated hexane with a different halogen arrangement.
Uniqueness
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its thermal stability and resistance to chemical degradation, making it valuable for applications requiring robust and durable materials.
Propriétés
IUPAC Name |
1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrClF12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUGJPLXNTDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrClF12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451956 |
Source


|
| Record name | 1-Bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105198-06-9 |
Source


|
| Record name | 1-Bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
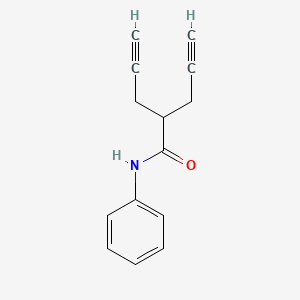
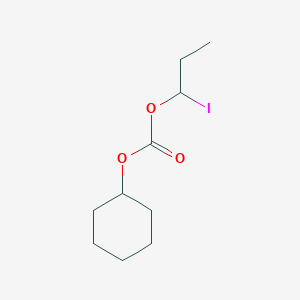
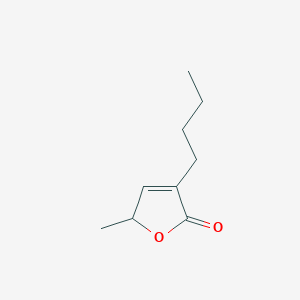
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
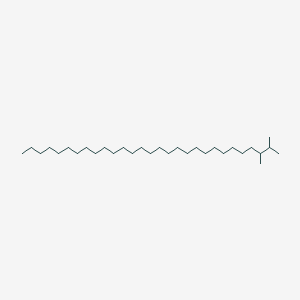
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
